molecular formula C8H12O3 B13146083 2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid

2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid

Cat. No.: B13146083
M. Wt: 156.18 g/mol
InChI Key: UKEMLZHDFIAYCB-UHFFFAOYSA-N
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Description

2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid is a bicyclic compound featuring an oxabicyclo[2.2.1]heptane core structure. This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and physical properties. The presence of the oxabicyclo[2.2.1]heptane moiety makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, enantiomerically enriched derivatives can be prepared through classical resolution of diastereomers or asymmetric catalysis .

Mechanism of Action

The mechanism by which 2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The oxabicyclo[2.2.1]heptane moiety can inhibit protein phosphatases, affecting various cellular pathways . The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-(7-oxabicyclo[2.2.1]heptan-1-yl)acetic acid

InChI

InChI=1S/C8H12O3/c9-7(10)5-8-3-1-6(11-8)2-4-8/h6H,1-5H2,(H,9,10)

InChI Key

UKEMLZHDFIAYCB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1O2)CC(=O)O

Origin of Product

United States

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